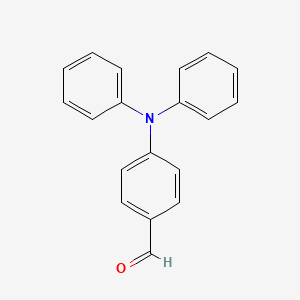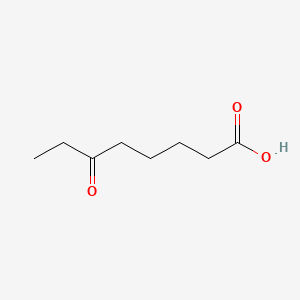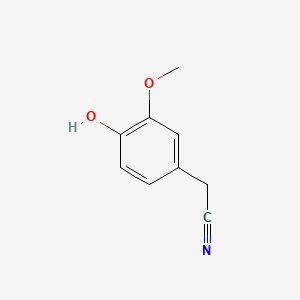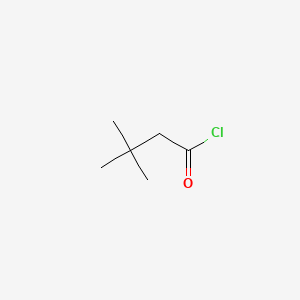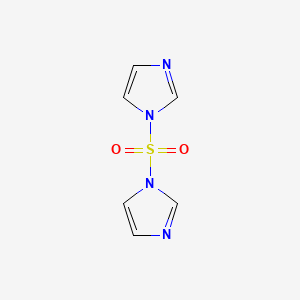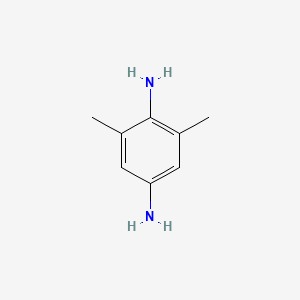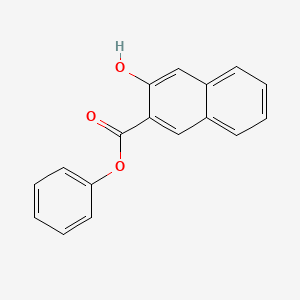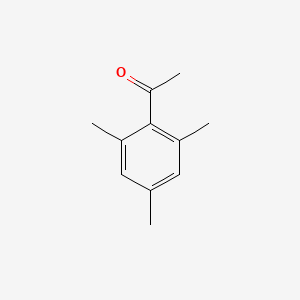
2',4',6'-Trimethylacetophenone
Übersicht
Beschreibung
Synthesis and Characterization of Mixed-Metal Sodium-Magnesium Enolates
The study of mixed-metal sodium-magnesium enolates derived from 2,4,6-trimethylacetophenone has shown the formation of heteroanionic and homoanionic sodium-magnesium enolate complexes. These complexes were synthesized using stoichiometric variants of monosodium-mononmagnesium trialkyl and disodium-mononmagnesium tetraalkyl complexes. The resulting structures, characterized by X-ray crystallography, revealed tetranuclear and trinuclear chain arrangements with distorted tetrahedral metal coordination. This research provides insight into the reactivity of 2,4,6-trimethylacetophenone with mixed-metal enolates and contributes to the understanding of metal coordination in complex structures .
Structural and Spectroscopic Analysis of Trimethoxyacetophenone Derivatives
While not directly analyzing 2,4,6-trimethylacetophenone, related studies have characterized derivatives such as 2-hydroxy-3,4,6-trimethoxyacetophenone. This compound, isolated from Croton anisodontus, was characterized using Nuclear Magnetic Resonance and X-ray diffraction. Vibrational properties were assessed through spectroscopy, and quantum chemical parameters were predicted using Density Functional Theory (DFT) calculations. The study also included the analysis of molecular orbitals and electrostatic surface potential maps, providing a comprehensive understanding of the compound's structure and potential reactivity .
Chalcone Derivatives and Antimicrobial Activity
Research into chalcone derivatives synthesized from 2-hydroxy-3,4,6-trimethoxyacetophenone has led to the creation of new compounds with potential biological activity. One such compound, synthesized via a Claisen-Schmidt condensation reaction, was characterized using spectroscopic methods and DFT calculations. The study extended to evaluating the antimicrobial activity of the synthesized chalcone, highlighting its potential as an antibacterial agent .
Keto-Enol and Enolate Ion Interconversion
The interconversion between keto and enol forms of 2,4,6-trimethylacetophenone has been reinvestigated, particularly focusing on its bromination reaction. The study found that the bromination occurs as a ring-substitution rather than a side-chain-substitution reaction. Kinetic and thermodynamic characteristics were determined, providing valuable information on the reactivity of the keto-enol system of 2,4,6-trimethylacetophenone .
Cyclization Reactions of Trimethoxyacetophenone Phenylhydrazone
The cyclization of 2,4,6-trimethoxyacetophenone phenylhydrazone has been explored, revealing different products depending on the catalyst used. The study discussed the reaction mechanism and provided insights into the synthesis of indazole and indole derivatives from trimethoxyacetophenone phenylhydrazone .
Catalytic Synthesis of Trimethylchloroacetophenone
The catalytic synthesis of 2',4',6'-trimethyl-2-chloro-acetophenone from mesitylene, a by-product of C_9 aromatic hydrocarbons, was achieved using a Friedel-Crafts acylation reaction. The study optimized the reaction conditions and confirmed the structure of the synthesized compound through refractive index and IR spectrum analysis. This research contributes to the comprehensive utilization of C_9 aromatic hydrocarbons and provides a method for synthesizing chlorinated acetophenone derivatives .
Synthesis of Hydroxytrimethoxyacetophenone
An intermediate, 2-hydroxy-4,5,6-trimethoxyacetophenone, was synthesized from trimethoxybenzene through a series of reactions including oxidation, reduction, Friedel-Crafts acylation, hydrolysis, and methylation. The yield of the final product was optimized, and the structure was confirmed by IR and ^1H-NMR spectroscopy. This study provides a methodological approach to the synthesis of hydroxytrimethoxyacetophenone derivatives .
Wissenschaftliche Forschungsanwendungen
Antioxidant Behavior
2',4',6'-Trimethylacetophenone (TMAC) plays a significant role in antioxidant behavior. A study elaborates on the synthesis and oxidation behavior of a novel stabilizer, 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol (PBD), derived from TMAC. The study reveals the complex oxidation processes and intermediate formations involved, contributing to the understanding of the chemistry of tocopherols oxidized at C-4, which are proposed as precursors of natural vitamin E metabolites (Rosenau et al., 2002).
Reaction Kinetics and Mechanisms
TMAC's behavior in chemical reactions has been a focus of research. One study examined the unusual kinetics of the bromination of TMAC, finding it to be a ring-rather than a side-chain-substitution reaction. This study provided insights into the kinetic and thermodynamic characteristics of the keto–enol system of TMAC (Kresge & Schepp, 1989).
Microsomal Oxygenation
TMAC's involvement in microsomal oxygenation reactions has been researched. In a study, rat and rabbit hepatic microsomal fractions were shown to catalyze the N-hydroxylation of TMAC imine, indicating that TMAC can be involved in typical cytochrome P-450 dependent microsomal oxygenation (Parli, Wang, & McMahon, 1971).
Green Chemistry Applications
TMAC is also studied in the context of green chemistry. A research focused on the acylation of resorcinol with acetic acid to synthesize 2',4'-dihydroxyacetophenone, a process relevant to environmentally friendly chemical synthesis (Yadav & Joshi, 2002).
Molecular Structure and Antimicrobial Activity
TMAC derivatives' molecular structure and potential antimicrobial properties have been explored. In a study, 2-hydroxy-3,4,6-trimethoxyacetophenone was isolated, and its structure was characterized, showing potential antimicrobial activity. This contributes to the understanding of naturally occurring TMAC derivatives and their medicinal applications (Santiago et al., 2018).
Wirkmechanismus
Target of Action
It is known to be used as a laboratory chemical and an intermediate for chemical synthesis .
Mode of Action
The mode of action of 2’,4’,6’-Trimethylacetophenone involves its reaction with bromine. The rate of this reaction is found to depend on bromine concentration at moderately high concentrations. In the proposed mechanism, the reaction of bromine with enol is rate-determining—the enolization step being faster .
Biochemical Pathways
It is known to participate in reactions involving bromine .
Pharmacokinetics
It is known that the compound is a liquid with a refractive index of 15150-15190 @ 20°C .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2’,4’,6’-Trimethylacetophenone. For instance, it is recommended to store the compound in cool, dry conditions in well-sealed containers .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2,4,6-trimethylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCIICLTKWRWCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061865 | |
| Record name | 2',4',6'-Trimethylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
R1204 is G-protein-coupled receptor modulator which is involved in the regulation of mood and behavior. | |
| Record name | R1204 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
2',4',6'-Trimethylacetophenone | |
CAS RN |
1667-01-2 | |
| Record name | 2′,4′,6′-Trimethylacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1667-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',4',6'-Trimethylacetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001667012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylmesitylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65636 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(2,4,6-trimethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2',4',6'-Trimethylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1061865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2',4',6'-trimethylacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.259 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2',4',6'-Trimethylacetophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9E8ZRC2WE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2',4',6'-trimethylacetophenone useful in polymerization reactions?
A: 2',4',6'-Trimethylacetophenone readily forms enolate complexes with certain metals. Research has shown that the reaction of 2',4',6'-trimethylacetophenone with a magnesium precursor yields an enolate complex that serves as an excellent initiator for the living, syndioselective polymerization of methyl methacrylate [, ]. This control over polymerization makes it a valuable compound for creating specific polymer architectures.
Q2: Are there any studies exploring 2',4',6'-trimethylacetophenone's use in catalysis beyond polymerization?
A: Yes, research has demonstrated the utility of 2',4',6'-trimethylacetophenone as a substrate in Friedel-Crafts acylation reactions [, ]. Studies have investigated different Lewis acid catalysts, such as metal chlorides and ionic liquids, for the acetylation of mesitylene (1,3,5-trimethylbenzene) with acetic anhydride, using 2',4',6'-trimethylacetophenone as a model product to assess catalytic activity and reaction kinetics [, ].
Q3: What analytical techniques are commonly employed to study reactions involving 2',4',6'-trimethylacetophenone?
A: Researchers commonly utilize spectroscopic techniques to characterize 2',4',6'-trimethylacetophenone and monitor reactions involving this compound. Nuclear magnetic resonance (NMR) spectroscopy is particularly useful for determining the structure and purity of the compound, as well as for monitoring the progress of reactions involving 2',4',6'-trimethylacetophenone []. Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule, aiding in the identification of reaction products and intermediates [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



